Nacubactam monohydrate

Descripción

Evolution and Mechanisms of Bacterial Antimicrobial Resistance

Bacteria have developed a remarkable ability to adapt to the presence of antibiotics. mdpi.com Their resistance mechanisms are diverse and can be intrinsic or acquired through genetic mutations or the transfer of resistance genes between bacteria, a process known as horizontal gene transfer. ecehh.orgasm.org This genetic plasticity allows for the rapid spread of resistance determinants throughout bacterial populations.

One of the most significant mechanisms of resistance against beta-lactam antibiotics, which include penicillins and cephalosporins, is the production of beta-lactamase enzymes. amrita.edumicrobiologyclass.net These enzymes hydrolyze the amide bond in the beta-lactam ring, a core structural component of these antibiotics, rendering them inactive. wikipedia.org The production of beta-lactamases is a major factor in the failure of antimicrobial therapy against a variety of bacterial pathogens. amrita.edu

Beta-lactamases are categorized into four molecular classes: A, B, C, and D. infectionsinsurgery.org Classes A, C, and D are serine beta-lactamases, while class B enzymes are metallo-beta-lactamases that require zinc for their activity. infectionsinsurgery.org The persistent exposure of bacteria to a multitude of beta-lactams has driven the evolution and mutation of these enzymes, expanding their ability to inactivate a broad range of beta-lactam antibiotics. infectionsinsurgery.org

Beta-lactam antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs). oup.com PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov By binding to PBPs, beta-lactams disrupt cell wall synthesis, leading to cell lysis and death. oup.com Bacteria can develop resistance by altering their PBPs, which reduces the binding affinity of beta-lactam antibiotics. taylorandfrancis.com

Overview of Beta-Lactamase Inhibitor Development

To counteract the activity of beta-lactamases, beta-lactamase inhibitors have been developed. These compounds are administered in combination with beta-lactam antibiotics to protect them from enzymatic degradation.

The first generation of beta-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are themselves beta-lactam molecules. frontiersin.orgnih.gov These "suicide inhibitors" irreversibly bind to and inactivate certain beta-lactamases, thereby restoring the activity of the partner antibiotic. nih.gov While successful against many class A beta-lactamases, their effectiveness against other classes of beta-lactamases is limited. nih.gov

The limitations of traditional beta-lactamase inhibitors and the increasing prevalence of multidrug-resistant bacteria spurred the development of novel, non-beta-lactam beta-lactamase inhibitors. nih.gov One such class is the diazabicyclooctanes (DBOs), which have a broader spectrum of activity against various beta-lactamases, including some class C and D enzymes. frontiersin.orgnih.gov Avibactam (B1665839) and relebactam (B560040) are examples of DBOs that have been successfully introduced into clinical practice. mdpi.com

Rationale for the Development of Nacubactam (B609398) Monohydrate

Nacubactam is a novel, investigational diazabicyclooctane beta-lactamase inhibitor developed to address the challenge of infections caused by carbapenem-resistant Enterobacteriaceae (CRE). nih.govwikipedia.org The rationale for its development lies in its unique dual mechanism of action. Nacubactam not only inhibits a broad spectrum of serine beta-lactamases (classes A, C, and some D) but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae. wikipedia.orgihma.commdpi.com This dual action allows nacubactam to protect its partner beta-lactam antibiotic from degradation while also directly contributing to bacterial killing. wikipedia.orgpatsnap.com

This "enhancer" effect is particularly valuable against difficult-to-treat pathogens. nih.govnih.gov For instance, nacubactam, in combination with beta-lactams like meropenem (B701), cefepime (B1668827), or aztreonam (B1666516), has shown the potential to overcome resistance mediated by various beta-lactamases, including some metallo-beta-lactamases against which other DBOs are not active. nih.govnih.gov

In-vitro studies have demonstrated the potent activity of nacubactam in combination with various beta-lactams against a wide range of beta-lactamase-producing Enterobacterales. The following table summarizes the minimum inhibitory concentrations (MICs) of nacubactam alone and in combination with cefepime against carbapenem-resistant Enterobacterales (CRE) isolates from a study in Japan.

| Organism Group | Agent | MIC50 (mg/L) | MIC90 (mg/L) |

| Carbapenemase-producing CRE | Cefepime | >128 | >128 |

| Cefepime-Nacubactam | 2 | 4 | |

| Non-carbapenemase-producing CRE | Cefepime | 2 | >128 |

| Cefepime-Nacubactam | 0.25 | 4 | |

| Data sourced from a study on CRE clinical strains isolated in Japan. nih.gov |

Furthermore, in-vivo studies using a murine pneumonia model have shown that combination therapies including beta-lactams (aztreonam, cefepime, and meropenem) with nacubactam demonstrated enhanced antimicrobial activity against CRE E. cloacae and K. pneumoniae. nih.govresearchgate.net Most combination therapies exhibited bacteriostatic to bactericidal activities against the tested CRE isolates. nih.govresearchgate.net A neutropenic murine complicated urinary tract infection (cUTI) model also showed that meropenem-nacubactam had significant in-vivo efficacy against various Gram-negative organisms, achieving a substantial reduction in bacterial load. nih.gov

The development of nacubactam monohydrate represents a significant step forward in addressing the growing threat of antimicrobial resistance, offering a potential new therapeutic option for serious infections caused by multidrug-resistant Gram-negative bacteria.

Addressing Unmet Needs in Multidrug-Resistant Gram-Negative Pathogens

Nacubactam is being developed to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant Gram-negative bacilli, which are responsible for a range of serious infections with limited treatment options. wikipedia.orginformahealthcare.com These pathogens, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Enterobacter cloacae, are frequently associated with high rates of morbidity and mortality. patsnap.cominformahealthcare.com Nacubactam's unique dual mechanism of action—inhibiting serine β-lactamases and directly targeting penicillin-binding protein 2 (PBP2) in Enterobacteriaceae—offers a promising strategy to overcome resistance. wikipedia.orgasm.orgmdpi.com This dual action not only protects partner β-lactam antibiotics from enzymatic degradation but also exerts a direct antibacterial effect. wikipedia.org

Clinical development of nacubactam, often in combination with antibiotics such as meropenem, cefepime, and aztreonam, is focused on treating complicated urinary tract infections (cUTIs), complicated intra-abdominal infections (cIAIs), and hospital-acquired bacterial pneumonia (HABP). patsnap.comwikipedia.org These are conditions where multidrug-resistant organisms are frequently implicated. patsnap.com In vitro studies have demonstrated that nacubactam combinations can be effective against bacteria producing a wide array of β-lactamases, including metallo-β-lactamases (MBLs) when paired with an MBL-stable agent like aztreonam. informahealthcare.comnih.gov

Table 1: In Vitro Activity of Nacubactam in Combination with Meropenem against Beta-Lactamase-Producing Enterobacteriaceae

| Bacterial Enzyme Class | Meropenem MIC Alone (µg/mL) | Meropenem/Nacubactam MIC (µg/mL) |

|---|---|---|

| Class A Serine Carbapenemase-Producing Enterobacteriaceae | 8 to >64 | 0.5 to 4 |

| Class B (MBL)-Producing Enterobacteriaceae | - | - |

| Class D-Producing Enterobacteriaceae | - | - |

| KPC-Producing Enterobacteriaceae | - | - |

MIC (Minimum Inhibitory Concentration) data from a study in a neutropenic murine lung infection model. nih.gov Additional data shows improved activity of meropenem/nacubactam against Class B, Class D, and KPC-producing Enterobacteriaceae compared to meropenem alone. ihma.com

Positioning within Current Antimicrobial Therapeutic Strategies

Nacubactam is positioned as a significant advancement in antimicrobial therapy, particularly for infections caused by highly resistant Gram-negative bacteria. patsnap.com Its development comes at a time when there is an urgent need for new agents to combat the growing threat of AMR. patsnap.compatsnap.com Unlike first-generation BLIs, which are primarily "suicide inactivators" with a limited spectrum, nacubactam belongs to the DBO class, which are non-β-lactam structures that reversibly inhibit a broader range of β-lactamases (Ambler classes A, C, and some D).

The most notable feature that distinguishes nacubactam from other DBOs like avibactam is its intrinsic antibacterial activity through the inhibition of PBP2. asm.org This "enhancer" effect potentiates the activity of partner β-lactams that target other PBPs, such as PBP3. informahealthcare.com This synergistic action allows for nacubactam combinations, including those with MBL-labile partners like meropenem and cefepime, to be effective against many MBL-producing isolates. nih.govuea.ac.uk

Nacubactam is currently in advanced stages of clinical trials and is being investigated in combination with various beta-lactam antibiotics to broaden the therapeutic arsenal against challenging pathogens. patsnap.comwikipedia.org Its development reflects a strategic shift towards creating more robust and versatile treatment options to preserve the efficacy of existing and new antibiotics.

Table 2: Nacubactam Development and Key Characteristics

| Feature | Description |

|---|---|

| Drug Class | Diazabicyclooctane (DBO) Beta-Lactamase Inhibitor |

| Mechanism of Action | 1. Inhibition of serine β-lactamases (Classes A, C, and some D) 2. Inhibition of Penicillin-Binding Protein 2 (PBP2) in Enterobacteriaceae | | Partner Antibiotics in Clinical Development | Meropenem, Cefepime, Aztreonam | | Target Pathogens | Carbapenem-Resistant Enterobacteriaceae (CRE), Multidrug-Resistant Gram-Negative Bacilli | | Primary Indications in Clinical Trials | Complicated Urinary Tract Infections (cUTIs), Complicated Intra-Abdominal Infections (cIAIs), Hospital-Acquired Bacterial Pneumonia (HABP) | Information compiled from multiple sources. patsnap.comwikipedia.orginformahealthcare.comasm.org

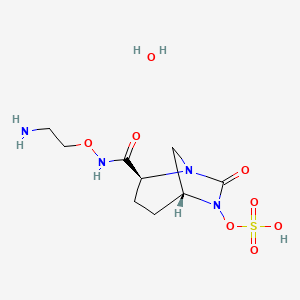

Structure

3D Structure of Parent

Propiedades

Número CAS |

2007923-17-1 |

|---|---|

Fórmula molecular |

C9H18N4O8S |

Peso molecular |

342.33 g/mol |

Nombre IUPAC |

[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;hydrate |

InChI |

InChI=1S/C9H16N4O7S.H2O/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18;/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18);1H2/t6-,7+;/m1./s1 |

Clave InChI |

XZQAWKQXPUEMIH-HHQFNNIRSA-N |

SMILES isomérico |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN.O |

SMILES canónico |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN.O |

Origen del producto |

United States |

Mechanistic Elucidation of Nacubactam Monohydrate S Antimicrobial Action

Direct Inhibition of Serine Beta-Lactamases

Nacubactam (B609398) demonstrates potent inhibitory activity against a broad range of serine β-lactamases, which are categorized into Ambler classes A, C, and D. These enzymes represent a primary mechanism of resistance to β-lactam antibiotics in numerous pathogenic bacteria.

Inhibition Profile Against Ambler Class A Beta-Lactamases

Nacubactam is a potent inhibitor of Ambler Class A β-lactamases, a group that includes some of the most clinically significant resistance enzymes.

Nacubactam has demonstrated effective inhibition of various Extended-Spectrum Beta-Lactamases (ESBLs), including common variants such as TEM, SHV, and CTX-M. nih.govnih.gov Research indicates that nacubactam exhibits sub-micromolar half-maximal inhibitory concentrations (IC50) against these enzymes, signifying its potent activity. nih.govnih.gov This robust inhibition restores the activity of partner β-lactams against bacteria producing these ESBLs.

Inhibition of Common ESBLs by Nacubactam

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| TEM | Sub-μM | nih.gov |

| CTX-M | Sub-μM | nih.govnih.gov |

Nacubactam is an effective inhibitor of Klebsiella pneumoniae carbapenemases (KPCs), a critical target in the fight against carbapenem-resistant Enterobacteriaceae (CRE). mdpi.com Detailed kinetic studies have quantified its inhibitory potency against KPC-2, a prevalent KPC variant. However, the efficacy of nacubactam can be affected by mutations in the β-lactamase enzyme. For instance, the K234R variant of KPC-2 shows reduced susceptibility to nacubactam, highlighting the ongoing challenge of evolving resistance mechanisms. nih.govnih.gov

Inhibition Kinetics of Nacubactam against KPC-2 and a Resistant Variant

| Enzyme | Apparent Ki (Kiapp) (μM) | Acylation Rate (k2/K) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| KPC-2 | 31 ± 3 | 5,815 ± 582 | nih.govnih.gov |

| KPC-2 K234R Variant | 270 ± 27 | 247 ± 25 | nih.govnih.gov |

Inhibition Profile Against Ambler Class C Beta-Lactamases (AmpC)

Nacubactam demonstrates potent inhibition of Ambler Class C β-lactamases, also known as AmpC enzymes. These enzymes, which can be chromosomally or plasmid-encoded, confer resistance to a wide range of β-lactam antibiotics, including cephalosporins. Kinetic studies have shown that nacubactam is a potent inhibitor of E. coli AmpC, with an apparent inhibition constant (Kiapp) in the low micromolar range. oup.comresearchgate.net Its potency is comparable to other diazabicyclooctane inhibitors like avibactam (B1665839) and relebactam (B560040) under certain assay conditions. oup.comresearchgate.net

Inhibition of E. coli AmpC by Nacubactam and Other DBOs

| Inhibitor | Apparent Ki (Kiapp) (μM) | Reference |

|---|---|---|

| Nacubactam | 5.0 - 7.4 | oup.comresearchgate.net |

| Avibactam | 7.4 | oup.com |

| Relebactam | ~5.0 - 7.4 | oup.comresearchgate.net |

| Zidebactam (B611936) | 0.69 | oup.comresearchgate.net |

Activity Against Ambler Class D Beta-Lactamases (e.g., OXA-48-like Enzymes)

The activity of nacubactam against Ambler Class D β-lactamases, particularly the OXA-48-like carbapenemases, is more variable and generally less potent compared to its activity against Class A and C enzymes. sci-hub.seoup.com

While nacubactam does exhibit inhibitory activity against OXA-48, it is notably weaker than other DBO inhibitors such as avibactam. jocmr.org Research has revealed that electrostatic interactions within the active site of the enzyme play a crucial role in determining the potency of nacubactam. jocmr.org Specifically, the presence of the Arg214 residue in the β5-β6 loop of OXA-48 leads to electrostatic repulsion with nacubactam, which is not observed with avibactam. jocmr.org This repulsion results in increased flexibility of the active site loops, likely contributing to the reduced inhibitory potency of nacubactam against wild-type OXA-48. jocmr.org Interestingly, in OXA-48 variants that lack this arginine residue, such as OXA-163 and OXA-405, the inhibitory potency of nacubactam is improved. jocmr.org

Inhibitory Potency (IC50) of Nacubactam and Avibactam against OXA-48-like Enzymes

| Enzyme | Nacubactam IC50 (µM) | Avibactam IC50 (µM) | Reference |

|---|---|---|---|

| OXA-48 | 19.91 | 0.26 | jocmr.org |

| OXA-163 | 1.23 | 0.20 | jocmr.org |

| OXA-405 | 10.6 | 0.99 | jocmr.org |

Influence of Beta-Lactamase Active Site Loop Variations on Inhibitor Binding

The efficacy of β-lactamase inhibitors like nacubactam can be significantly influenced by the structural characteristics of the enzyme's active site, particularly the flexibility and composition of loops surrounding the binding pocket. Research into OXA-48-like carbapenemases, a family of class D β-lactamases, has provided critical insights into this interaction.

A study comparing the inhibitory activities of nacubactam and a related DBO, avibactam, against OXA-48 and two of its variants, OXA-163 and OXA-405, revealed the critical role of a specific active site loop. biorxiv.orgsciencecast.org These variants possess deletions in the β5-β6 loop adjacent to the active site. biorxiv.org The findings demonstrated that nacubactam is considerably less potent against the wild-type OXA-48 enzyme compared to avibactam. biorxiv.orgsciencecast.orgbiorxiv.org

Crystal structures and molecular dynamics simulations identified that this reduced potency is due to electrostatic repulsion between the positively charged nitrogen atom in nacubactam's side chain and the side-chain of residue Arg214 located on the OXA-48 β5-β6 loop. biorxiv.orgbiorxiv.org This repulsion increases the flexibility of the loop, hindering optimal inhibitor binding. biorxiv.orgsciencecast.org In the OXA-163 and OXA-405 variants, which lack the Arg214 residue due to loop deletions, this repulsive effect is absent. biorxiv.org Consequently, the difference in inhibitory potency between nacubactam and avibactam is substantially reduced in these variants. biorxiv.orgsciencecast.org These data underscore that sequence variations within the active site loops of β-lactamases can determine the potency of DBO inhibitors. biorxiv.org

| Enzyme | Nacubactam IC50 (nM) | Avibactam IC50 (nM) | Fold Difference (Nacubactam/Avibactam) |

|---|---|---|---|

| OXA-48 | 1500 | 19 | ~79 |

| OXA-163 | 310 | 50 | 6.2 |

| OXA-405 | 320 | 30 | 10.7 |

Data sourced from a 2024 study on electrostatic interactions defining nacubactam potency. biorxiv.org The table illustrates how the potency of nacubactam relative to avibactam improves against OXA variants that lack the extended β5–β6 active site loop containing Arg214.

Distinguishing Features from First and Second-Generation Beta-Lactamase Inhibitors

Nacubactam possesses several distinguishing features that set it apart from earlier generations of β-lactamase inhibitors.

First-generation inhibitors , such as clavulanic acid, sulbactam, and tazobactam, are themselves β-lactam derivatives. nih.gov Their primary mechanism involves acting as "suicide inactivators," where they are recognized by the β-lactamase and form an irreversible covalent bond with a serine residue in the active site, thus permanently inactivating the enzyme. mdpi.com However, their spectrum of activity is generally limited to Ambler class A β-lactamases and some class C enzymes. nih.govmdpi.com

In contrast, nacubactam belongs to the diazabicyclooctane (DBO) class, which are non-β-lactam structures. wikipedia.orgnih.gov This structural difference underlies a distinct inhibitory mechanism. Instead of irreversible inactivation, DBOs engage in a reversible carbamoylation of the active site serine. mdpi.comresearchgate.net Nacubactam has a broader spectrum of activity than first-generation inhibitors, effectively inhibiting class A, class C, and some class D serine β-lactamases. asm.orgnih.gov

Perhaps the most significant distinguishing feature is nacubactam's dual-action mechanism . Unlike first-generation inhibitors and even other DBOs like avibactam, nacubactam possesses intrinsic antibacterial activity through PBP2 inhibition. nih.govmichigan.gov This "enhancer" effect is a characteristic shared with other novel DBOs like zidebactam, but it is a clear departure from the purely inhibitory function of older agents. nih.govmdpi.com

| Feature | First-Generation (e.g., Clavulanic Acid, Tazobactam) | Nacubactam (DBO Class) |

|---|---|---|

| Core Structure | β-Lactam | Non-β-Lactam (Diazabicyclooctane) |

| Mechanism | Irreversible "suicide" inactivation | Reversible acylation (carbamoylation) |

| Inhibitory Spectrum | Mainly Class A, some Class C nih.govmdpi.com | Class A, Class C, some Class D asm.orgnih.gov |

| Intrinsic Antibacterial Activity | None | Yes (PBP2 Inhibition) nih.govmichigan.gov |

Intrinsic Antibacterial Activity via Penicillin-Binding Protein 2 (PBP2) Inhibition

A defining characteristic of nacubactam is its intrinsic antibacterial activity, which stems from its ability to inhibit Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis. asm.orgmdpi.com This activity complements its role as a β-lactamase inhibitor, creating a powerful synergistic effect when paired with other β-lactam antibiotics. nih.gov

Impact on Bacterial Cell Wall Synthesis

Penicillin-binding proteins are transpeptidases that catalyze the final steps of peptidoglycan synthesis. mdpi.comfrontiersin.org This process involves cross-linking peptide chains to form the rigid peptidoglycan layer that provides structural integrity to the bacterial cell wall. mdpi.com By inhibiting PBP2, nacubactam disrupts this crucial cross-linking step. patsnap.comlibretexts.org The resulting failure to properly synthesize and repair the peptidoglycan wall compromises the cell's structural integrity, ultimately leading to cell death. mdpi.comlibretexts.org This mechanism of disrupting cell wall synthesis is the foundational principle of β-lactam antibiotic action. frontiersin.org

Comparison of PBP2 Inhibition to Other PBP-Targeting Agents

Nacubactam's specific targeting of PBP2 aligns it with a unique class of antibacterial agents. Its action is analogous to the β-lactam antibiotic mecillinam, which is known for its selective inhibition of PBP2. nih.gov

This targeted PBP2 inhibition distinguishes nacubactam from many other β-lactams and inhibitors. For instance, many cephalosporins and carbapenems exert their primary effects by targeting other PBPs, such as PBP3. mdpi.com The ability of nacubactam to inhibit PBP2 makes it a β-lactam "enhancer" or potentiator. nih.govmichigan.gov When combined with a β-lactam antibiotic that targets a different PBP (e.g., PBP3), the combination can simultaneously block multiple critical points in the cell wall synthesis pathway. michigan.govmdpi.com This dual-PBP targeting often results in a synergistic antibacterial effect. michigan.gov

Other advanced DBOs, such as zidebactam, also exhibit this PBP2-binding enhancer capability. mdpi.commdpi.com This is in stark contrast to avibactam, which is a potent β-lactamase inhibitor but lacks significant intrinsic activity against PBP2. nih.govmichigan.gov

Molecular and Structural Insights into Nacubactam Monohydrate Interactions

Structural Classification as a Diazabicyclooctane (DBO)

Nacubactam (B609398) belongs to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors. wikipedia.orgnih.gov This structural classification is central to its inhibitory mechanism, which, unlike traditional β-lactam-based inhibitors, does not rely on a β-lactam ring. nih.gov DBO compounds like nacubactam inhibit SBLs by forming a stable, covalent carbamoyl-enzyme complex with the catalytic serine residue in the enzyme's active site. researchgate.net

A defining feature of nacubactam that distinguishes it from other DBOs, such as avibactam (B1665839), is the presence of a 1-aminoethoxy group on its C2 carbamoyl (B1232498) side chain. nih.govresearchgate.net This structural modification is significant as it contributes to nacubactam's dual mechanism of action: not only does it inhibit β-lactamases, but it also possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae. wikipedia.orgnih.gov This "enhancer" capability allows nacubactam to work synergistically with partner β-lactams. nih.gov The addition of this aminoethoxy tail results in a bulkier C2 substituent compared to avibactam, a feature that influences its interaction and binding within different enzyme active sites. researchgate.net

The three-dimensional conformation of nacubactam is critical to its reactivity. Upon reacting with a serine β-lactamase, the DBO core can form an open-ring product where the piperidine (B6355638) ring typically assumes a chair conformation. frontiersin.org The conformation of the side chain is also crucial. For instance, in the active site of the AmpC β-lactamase, the N-sulfate group is held securely through polar interactions with residues such as N346, T316, and K315. frontiersin.org

Conformational analysis of nacubactam-enzyme complexes reveals that the molecule's flexibility and the specific rotamers (rotational isomers) it adopts are key to its inhibitory profile. The conformation of the C2 tail group, in particular, can be influenced by electrostatic interactions within the enzyme's active site, which in turn affects binding affinity and inhibitory potency. researchgate.net

Crystallographic Studies of Nacubactam-Enzyme Complexes

X-ray crystallography has provided high-resolution insights into how nacubactam interacts with various β-lactamases, revealing the precise binding modes and the structural basis for its inhibitory activity.

Crystallographic studies of nacubactam in complex with class D carbapenemase OXA-48 show that it forms a carbamoyl-enzyme complex through a covalent bond with the catalytic Ser70 residue. researchgate.netbiorxiv.org In this bound state, the C7 carbonyl group of nacubactam is positioned within the oxyanion hole, a critical feature of the active site formed by the backbone amides of Ser70 and Tyr211. researchgate.netbiorxiv.org This binding mode is analogous to how β-lactam substrates acylate the enzyme. researchgate.net The DBO sulfonate group extends towards the side chains of Arg250 and Thr209, while the Ser118 side chain is within hydrogen bonding distance of the DBO N6 atom. biorxiv.org An interesting observation in the nacubactam-bound OXA-48 structure is the decarbamylation of the catalytic Lys73, a phenomenon also seen with avibactam. researchgate.net

Nacubactam exhibits differential potency against various β-lactamase enzymes, a phenomenon that has been elucidated by comparative structural studies. A prominent example is the difference in its activity against OXA-48 and its natural variants, OXA-163 and OXA-405, which have deletions in the β5-β6 loop near the active site. biorxiv.orgbiorxiv.org

Nacubactam is approximately 80-fold less potent against OXA-48 compared to avibactam. biorxiv.orgbiorxiv.org This reduced potency is significantly lessened in the OXA-163 and OXA-405 variants, which lack the Arg214 residue present in OXA-48. researchgate.netbiorxiv.org Crystallographic and simulation data reveal that the positively charged amino group on nacubactam's unique C2 substituent experiences electrostatic repulsion from the side-chain of Arg214 in the OXA-48 active site. researchgate.netbiorxiv.org This repulsion is absent in the variants lacking this residue and is not observed with avibactam, which lacks the extended C2 side chain. researchgate.net This unfavorable interaction in OXA-48 leads to steric clashes and increased flexibility in the active site loops, ultimately reducing nacubactam's inhibitory efficiency. researchgate.netresearchgate.net

| Enzyme | Nacubactam IC₅₀ (µM) | Avibactam IC₅₀ (µM) | Fold Difference (Nacubactam vs. Avibactam) |

|---|---|---|---|

| OXA-48 | 19.91 | 0.26 | ~77 |

| OXA-163 | 1.23 | 0.20 | ~6.2 |

| OXA-405 | 10.6 | 0.99 | ~10.7 |

Computational Modeling and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, have been instrumental in complementing and explaining experimental and crystallographic findings. biorxiv.orgbris.ac.uk These simulations model the dynamic behavior of the nacubactam-enzyme complex over time, providing insights into flexibility, stability, and key interactions. nih.gov

MD simulations of nacubactam bound to OXA-48 and its variants have confirmed the structural observations. researchgate.netbiorxiv.org The simulations showed that the electrostatic repulsion between nacubactam's C2 substituent and the Arg214 residue in OXA-48 induces greater flexibility and fluctuation in the β5-β6 loop and adjacent loops. researchgate.netsciety.org This increased motion is not seen in simulations of the avibactam complex or in the nacubactam complexes with OXA-163 and OXA-405, which lack Arg214. researchgate.net Analysis of the Root Mean Square Fluctuation (ΔRMSF) of the enzyme's residues clearly indicates greater movement in the nacubactam-bound OXA-48 compared to the avibactam-bound form, pinpointing the structural basis for the observed difference in potency. researchgate.net

Furthermore, molecular modeling of nacubactam with KPC β-lactamase variants, such as K234R, has shown that substitutions can lead to significant rearrangements of catalytic residues like S70, K73, and S130. nih.gov These changes can result in unproductive interactions with nacubactam's aminoethoxy tail, hindering the efficiency of the acylation process and reducing inhibitory activity. nih.gov

Simulation of Nacubactam Interactions with Beta-Lactamases (e.g., OXA-48)

The interaction between nacubactam and β-lactamases, particularly the clinically significant carbapenemase OXA-48, has been elucidated through a combination of X-ray crystallography and molecular dynamics (MD) simulations. biorxiv.orgbiorxiv.org OXA-48 is a class D SBL that poses a significant threat due to its ability to hydrolyze carbapenems, a last-resort class of antibiotics. biorxiv.orgnih.gov

Simulations of the OXA-48:nacubactam complex reveal critical interactions within the enzyme's active site. biorxiv.orgbiorxiv.org Upon binding, nacubactam forms a carbamoyl-enzyme intermediate with the catalytic Ser70 residue. biorxiv.org The binding mode is further stabilized by electrostatic interactions. biorxiv.org MD simulations have been instrumental in understanding the dynamic nature of this interaction, particularly concerning the conformational flexibility of active site loops. These computational models show that the binding of nacubactam can induce significant changes in the enzyme's structure, which are key to its inhibitory potency. biorxiv.orgresearchgate.net

Molecular modeling has also been employed to compare the interaction of nacubactam with different β-lactamases, such as KPC-2, a class A carbapenemase. asm.orgresearchgate.net In a study involving a KPC-2 variant (K234R), molecular modeling showed that rearrangements of catalytic residues like S70, K73, and S130 could interfere with nacubactam binding and acylation. asm.orgresearchgate.net These simulations suggested that nacubactam's aminoethoxy tail formed unproductive interactions within the active site of the resistant variant, an observation consistent with biochemical data. asm.orgresearchgate.net

Predictive Modeling of Binding Affinity and Specificity

Predictive modeling, combining kinetic data with computational simulations, provides quantitative insights into nacubactam's binding affinity and specificity. The inhibitory activity of nacubactam has been quantified against various β-lactamases, revealing a range of potencies.

For instance, against OXA-48, nacubactam exhibits an IC₅₀ (half-maximal inhibitory concentration) of 19.91 µM, making it approximately 77- to 80-fold less potent than avibactam (IC₅₀ of 0.26 µM). biorxiv.orgbiorxiv.org However, this difference diminishes dramatically with OXA-48 variants lacking Arg214. Against OXA-163 and OXA-405, nacubactam's IC₅₀ values are 1.23 µM and 10.6 µM, respectively. biorxiv.org

Kinetic parameters further define its binding characteristics. Against the class A β-lactamase KPC-2, nacubactam showed an apparent inhibition constant (Kᵢ app) of 31 µM and a rapid acylation rate (k₂/K) of 5,815 M⁻¹s⁻¹. researchgate.net However, for the K234R variant of KPC-2, the binding affinity was significantly weaker, with a Kᵢ app of 270 µM and a much slower acylation rate of 247 M⁻¹s⁻¹. researchgate.net In another study, the Kᵢ app for nacubactam against the class A enzyme CTX-M-96 was found to be 3.8 µM. nih.gov

Equilibrium dissociation constants (Kd), which directly measure binding affinity, have also been determined. Studies on OXA-48 showed that nacubactam had a high Kd value, suggesting weaker binding affinity in the resting state of the enzyme, which was attributed to a low association rate (k₂/K). asm.org These quantitative data, derived from both experimental and computational models, are crucial for predicting the efficacy of nacubactam against specific β-lactamase-producing pathogens.

Table 1: Inhibitory Values (IC₅₀) for Nacubactam and Avibactam against OXA-48-like β-Lactamases

| Enzyme | Nacubactam IC₅₀ (µM) | Avibactam IC₅₀ (µM) | Fold Difference |

|---|---|---|---|

| OXA-48 | 19.91 | 0.26 | ~77 |

| OXA-163 | 1.23 | 0.20 | ~6.2 |

| OXA-405 | 10.6 | 0.99 | ~10.7 |

Data sourced from bioRxiv. biorxiv.org

Interaction Mechanism with Penicillin-Binding Protein 2

A distinguishing feature of nacubactam is its dual-action mechanism, which includes the direct inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis pathway. mdpi.comoup.comnih.gov This activity is independent of its β-lactamase inhibition and confers intrinsic antibacterial properties upon nacubactam, particularly against Enterobacterales. biorxiv.orgnih.govmdpi.com

The inhibition of PBP2 by nacubactam is a key component of its "β-lactam enhancer" effect. nih.govasm.org By binding to PBP2, nacubactam disrupts peptidoglycan synthesis. mdpi.com This action is synergistic when combined with β-lactam antibiotics that target other PBPs. nih.govasm.org For example, when a partner β-lactam like meropenem (B701) or cefepime (B1668827) inhibits its primary PBP targets (e.g., PBP3), nacubactam's simultaneous inhibition of PBP2 leads to a more comprehensive blockade of cell wall construction, often resulting in enhanced bacterial killing. nih.gov

The ability of nacubactam to selectively bind to PBP2 has been identified as a significant advantage. mdpi.comnih.gov This property is attributed to the specific chemical structure of nacubactam, particularly its C2 side chain. biorxiv.org While detailed crystallographic or step-by-step mechanistic models of the nacubactam-PBP2 interaction are less extensively described than those for β-lactamases, its high-affinity binding and inhibitory effect are well-established. mdpi.comoup.comresearchgate.net This dual-targeting strategy—neutralizing both the primary resistance mechanism (β-lactamases) and a key cellular target (PBP2)—positions nacubactam as a promising agent against challenging Gram-negative pathogens. mdpi.comnih.gov

Preclinical Efficacy and Synergistic Potentiation Studies

In Vitro Antimicrobial Activity

Nacubactam (B609398), in combination with various β-lactam antibiotics, has demonstrated potent in vitro activity against a wide range of Enterobacteriaceae species. Its ability to inhibit key resistance enzymes like extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and some carbapenemases restores the activity of its partner agents. jmilabs.comoup.com

Studies have evaluated nacubactam in combination with cefepime (B1668827), meropenem (B701), and aztreonam (B1666516) against a global collection of molecularly characterized Enterobacterales isolates. jmilabs.com The combination of cefepime-nacubactam showed potent activity against a collection of 376 carbapenem-resistant Enterobacterales (CRE) isolates from Japan. oup.com Against 192 carbapenemase-non-producing CRE strains, the cefepime-nacubactam combination had a susceptibility rate of 99.5%. oup.com

The activity of nacubactam combinations has been tested against numerous Enterobacteriaceae, including Klebsiella pneumoniae, Escherichia coli, Enterobacter spp., Citrobacter spp., and Proteeae. uea.ac.ukjmilabs.com In a study of metallo-β-lactamase (MBL)-producing Enterobacteriaceae, MICs of nacubactam alone were bimodal, with most E. coli and Enterobacter isolates falling into a low-MIC cluster (1-8 mg/L), while Proteeae were universally resistant. uea.ac.uk However, when combined with meropenem or cefepime, significant activity was observed even against these resistant groups. uea.ac.uk

| Organism | Agent | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|---|

| MBL-producing Enterobacteriaceae (n=309) | Meropenem/Nacubactam (1:1) | 4 | 32 | uea.ac.uk |

| MBL-producing Enterobacteriaceae (n=309) | Cefepime/Nacubactam (1:1) | 4 | 32 | uea.ac.uk |

| MBL-producing Enterobacteriaceae (n=309) | Aztreonam/Nacubactam (1:1) | 0.5 | 2 | uea.ac.uk |

| Carbapenemase-producing Enterobacterales (n=184) | Cefepime/Nacubactam (1:1) | 2 | 4 | oup.com |

| Carbapenemase-non-producing Enterobacterales (n=192) | Cefepime/Nacubactam (1:1) | 0.5 | 1 | oup.com |

Nacubactam combinations have also been evaluated against Pseudomonas aeruginosa. This organism is known for its intrinsic and acquired resistance mechanisms, including the production of AmpC β-lactamases. Meropenem-nacubactam has shown activity against AmpC-overproducing and KPC-expressing P. aeruginosa in preclinical models. jmilabs.comjocmr.org The "enhancer" effect of nacubactam, derived from its PBP2 binding, contributes to its activity against this challenging pathogen. mdpi.com

The Mycobacterium abscessus complex (MABC) is intrinsically resistant to most standard antibiotics, including many β-lactams, due to the production of a potent β-lactamase, BlaMab. nih.govoup.com Novel diazabicyclooctane-based inhibitors, including nacubactam, have been shown to inhibit BlaMab and restore the in vitro activity of β-lactam partners. nih.govbiorxiv.org

In a study evaluating nacubactam against MABC clinical isolates, it significantly potentiated the activity of several β-lactams, most notably the carbapenems (meropenem, tebipenem, ertapenem) and some cephalosporins (cefuroxime, ceftaroline). nih.govbiorxiv.org When combined with a fixed concentration of nacubactam (8 µg/mL), the MIC₅₀ of meropenem against 28 clinical MABC isolates was reduced 8-fold, from 32 µg/mL to 4 µg/mL. nih.govbiorxiv.org This shifted the interpretation for all isolates from resistant to susceptible or intermediate. biorxiv.org Nacubactam was generally more effective than other inhibitors like zidebactam (B611936) and uniquely potentiated the effects of amoxicillin. nih.gov The potentiation is attributed to β-lactamase inhibition, as nacubactam alone has high MICs (>256 µg/mL) against M. abscessus. nih.govbiorxiv.org

| β-Lactam Antibiotic | MIC Alone (µg/mL) | MIC with Nacubactam (µg/mL) | Fold Reduction in MIC | Reference |

|---|---|---|---|---|

| Meropenem | 16 | 2 | 8 | nih.govbiorxiv.org |

| Tebipenem | 128 | 4 | 32 | nih.govbiorxiv.org |

| Ertapenem | >256 | 8 | >32 | nih.govbiorxiv.org |

| Cefuroxime | >256 | 16 | >16 | nih.govbiorxiv.org |

| Ceftaroline | >256 | 16 | >16 | nih.govbiorxiv.org |

| Amoxicillin | >256 | 64 | >4 | nih.govbiorxiv.org |

The global spread of Carbapenem-Resistant Enterobacteriaceae (CRE) represents a major public health crisis. asm.orgmdpi.com Nacubactam, particularly in combination with meropenem, has demonstrated significant efficacy against CRE, including strains that produce Klebsiella pneumoniae carbapenemases (KPC). asm.orgnih.gov

| Organism Group (n) | Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |

|---|---|---|---|---|---|

| All CPE (184) | Cefepime-Nacubactam | 2 | 4 | 95.7 | oup.com |

| MBL-producing CRE (156) | Cefepime-Nacubactam | 2 | 4 | 94.9 | oup.com |

| Non-MBL-producing CRE (28) | Cefepime-Nacubactam | 0.5 | 2 | 100 | oup.com |

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. asm.org For combination therapies like those involving nacubactam, determining the MIC of the partner antibiotic in the presence of a fixed concentration of the inhibitor is a standard practice to evaluate the combination's potency.

Checkerboard assays are a common in vitro method used to assess the interaction between two antimicrobial agents. creative-diagnostics.commdpi.com This technique involves a two-dimensional array of antibiotic concentrations, allowing for the determination of MICs for each drug, both alone and in various combinations. creative-diagnostics.com The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

The FICI is calculated as follows: FICI = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) creative-diagnostics.com

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4

Antagonism: FICI > 4

Checkerboard assays with nacubactam have demonstrated its ability to lower the MIC of partner β-lactams in a concentration-dependent manner. researchgate.net Studies combining nacubactam with cefepime against various β-lactamase-producing Enterobacterales strains have reported synergistic or additive effects. researchgate.net

Table 2: Example of Checkerboard Assay Results for Cefepime/Nacubactam

| Bacterial Strain | Phenotype | FICI Value | Interaction | Reference |

|---|---|---|---|---|

| K. pneumoniae ATCC 700603 | ESBL-producing | ≤0.5 | Synergy | researchgate.net |

| K. pneumoniae (Clinical Strain 1) | β-lactamase producer | >0.5 to ≤1 | Additive | researchgate.net |

| E. coli (Clinical Strain 2) | β-lactamase producer | >0.5 to ≤1 | Additive | researchgate.net |

A significant challenge in the pharmacokinetic/pharmacodynamic (PK/PD) analysis of β-lactam/β-lactamase inhibitor combinations is that the MIC of the β-lactam is not constant; it changes depending on the concentration of the inhibitor. oup.com The instantaneous MIC (MICi) concept was developed to address this. MICi is a mathematical modeling approach that defines the MIC of the β-lactam as a dynamic value that varies over time according to the fluctuating concentration of the inhibitor (nacubactam). oup.com

This concept is crucial for accurately predicting the efficacy of the combination. PK/PD analyses have shown a high correlation between the in vivo bactericidal effect of aztreonam/nacubactam and cefepime/nacubactam and the percentage of the dosing interval that the free drug concentration of the β-lactam remains above the MICi (%fT > MICi). nih.govoup.com This parameter has been identified as the optimal PK/PD index for monitoring these combinations. nih.govresearchgate.net Studies have established the target %fT > MICi values required to achieve specific levels of bacterial killing. For the aztreonam/nacubactam combination against NDM-producing K. pneumoniae, the target values of %fT > MICi for growth inhibition, 1-log10 kill, and 2-log10 kill were determined to be 22%, 38%, and 75%, respectively. nih.govoup.com

Synergistic Activity with Beta-Lactam Antibiotics

Nacubactam exhibits potent synergistic activity when paired with various β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. This synergy arises from its dual mechanism of action, which both protects the partner antibiotic and contributes its own antibacterial effect. asm.org

Mechanism of Beta-Lactam Protection from Hydrolysis

The primary mechanism by which nacubactam potentiates its partner antibiotics is by preventing their enzymatic destruction. Nacubactam is a potent inhibitor of serine-β-lactamases (SBLs), which are a major cause of resistance in Gram-negative bacteria. nih.govmdpi.com These enzymes, which include Ambler classes A, C, and D, use a serine residue in their active site to hydrolyze the β-lactam ring of antibiotics, rendering them inactive. mdpi.commdpi.com

Nacubactam, being a non-β-lactam DBO, binds to the active site of these serine enzymes. frontiersin.org This binding event effectively sequesters the β-lactamase, preventing it from hydrolyzing the co-administered β-lactam antibiotic. nih.govresearchgate.net This protective action restores the susceptibility of many resistant bacteria to antibiotics like meropenem and cefepime. Nacubactam is a strong inhibitor of class A (like KPC and ESBLs) and class C (AmpC) enzymes and also shows activity against certain class D (OXA-type) enzymes. nih.govresearchgate.net

"Enhancer Effect" and Restoration of Partner Antibiotic Activity

Beyond its role as a β-lactamase inhibitor, nacubactam exhibits an intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae. nih.govmdpi.comdntb.gov.ua This dual action leads to a phenomenon known as the "enhancer effect," where nacubactam not only protects its partner antibiotic but also acts synergistically to enhance its activity. mdpi.comresearchgate.net This is particularly evident when combined with β-lactams that primarily target other PBPs, creating a multi-targeted assault on the bacterial cell wall. This enhancer effect has been observed even against bacteria producing metallo-β-lactamases (MBLs), which are not directly inhibited by nacubactam.

Combinations with Carbapenems (e.g., Meropenem)

The combination of nacubactam with meropenem has been extensively studied and shows significant promise. In vitro, the addition of nacubactam restores the susceptibility of many carbapenem-resistant Klebsiella pneumoniae isolates. researchgate.net For instance, the addition of 8 μg/mL of nacubactam was shown to reduce the MIC50 of meropenem by 8-fold, rendering all tested isolates susceptible or intermediately susceptible.

In preclinical models, the meropenem-nacubactam combination has demonstrated robust efficacy. In a neutropenic murine complicated urinary tract infection (cUTI) model, this combination was effective against 9 out of 10 Gram-negative isolates, achieving a reduction of at least 3-log in bacterial load compared to the 48-hour control. Furthermore, in a murine lung infection model, the combination showed efficacy against class A serine carbapenemase-producing Enterobacteriaceae. mdpi.com

Table 1: In Vitro and In Vivo Efficacy of Meropenem-Nacubactam Combination

| Organism/Condition | Finding | Source |

|---|---|---|

| Carbapenem-resistant K. pneumoniae | Nacubactam (8 μg/mL) reduced meropenem MIC50 by 8-fold. | |

| Gram-negative isolates (cUTI model) | ≥3 log reduction in bacterial load in 9/10 isolates. | |

| Class A carbapenemase-producing Enterobacteriaceae (Pneumonia model) | Enhanced bactericidal activity compared to monotherapy. | mdpi.comdntb.gov.ua |

| MBL-producing Enterobacteriaceae | Inhibited 80.3%-93.3% of isolates depending on the breakpoint. |

Combinations with Cephalosporins (e.g., Cefepime)

Nacubactam also potentiates the activity of cephalosporins like cefepime. In a neutropenic murine thigh infection model, the combination of nacubactam and cefepime significantly reduced the bacterial load of CTX-M-15-positive Escherichia coli and KPC-positive Klebsiella pneumoniae. The combination has also proven effective in a murine pneumonia model against K. pneumoniae. researchgate.net Studies have shown that combinations of cefepime and nacubactam can overcome most MBL-mediated resistance, a significant finding given that MBLs are not directly inhibited by nacubactam.

Combinations with Monobactams (e.g., Aztreonam)

The combination of nacubactam with aztreonam is particularly noteworthy. Aztreonam is stable against MBLs but can be degraded by other co-produced β-lactamases. Nacubactam protects aztreonam from these other enzymes, resulting in a potent combination against MBL-producing Enterobacterales. In vitro studies have demonstrated good combination efficacy against NDM-1, IMP-6, and OXA-48 β-lactamase-producing K. pneumoniae. In a murine thigh infection model, the aztreonam/nacubactam combination showed a dose-dependent bactericidal effect against IMP-6-positive and OXA-48-positive K. pneumoniae.

Combinations with Penicillins (e.g., Piperacillin)

In vitro studies have demonstrated that nacubactam potentiates the antimicrobial activity of piperacillin (B28561) against strains like CTX-M-15-positive Escherichia coli and KPC-positive Klebsiella pneumoniae. The addition of nacubactam can significantly reduce the minimum inhibitory concentrations (MICs) of piperacillin against such resistant strains. However, detailed preclinical in vivo efficacy studies for the nacubactam-piperacillin combination in specific murine infection models are not as extensively reported in the reviewed literature as for other β-lactam classes.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

PK/PD modeling is crucial for optimizing dosing regimens. For β-lactam/β-lactamase inhibitor combinations, the time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC) is a key parameter.

Murine Infection Models (e.g., Thigh Infection, Pneumonia, Complicated Urinary Tract Infection)

Nacubactam, alone and in combination with various β-lactams, has been evaluated in several murine infection models.

Thigh Infection Model: This model has been used to evaluate the efficacy of nacubactam combinations against various pathogens. For instance, combinations of nacubactam with aztreonam, cefepime, and meropenem showed enhanced antibacterial activities against carbapenem-resistant Enterobacterales (CRE). dntb.gov.ua The combination of aztreonam and nacubactam demonstrated a potent bactericidal effect against K. pneumoniae in this model. PK/PD analysis in this model for the aztreonam/nacubactam combination identified fT > MICi (instantaneous MIC) as the optimal parameter, with target values of 22%, 38%, and 75% for growth inhibition, 1-log10 kill, and 2-log10 kill, respectively.

Pneumonia Model: In a murine pneumonia model, combinations of nacubactam with aztreonam, cefepime, and meropenem showed enhanced antimicrobial activity against CRE E. cloacae and K. pneumoniae. dntb.gov.ua Most combination therapies exhibited bacteriostatic to bactericidal activities against the tested CRE isolates. dntb.gov.ua

Complicated Urinary Tract Infection (cUTI) Model: The meropenem-nacubactam combination has shown significant in vivo efficacy in a neutropenic murine cUTI model against a range of Gram-negative bacteria with diverse resistance mechanisms. The combination achieved a ≥3 log reduction in bacterial load against 9 out of 10 tested isolates. Nacubactam alone also demonstrated antibacterial properties in this model.

Table 2: Summary of Nacubactam Efficacy in Murine Infection Models

| Infection Model | Partner Antibiotic | Key Findings | Source |

|---|---|---|---|

| Thigh Infection | Aztreonam, Cefepime, Meropenem | Enhanced activity against CRE. | dntb.gov.ua |

| Thigh Infection | Aztreonam | Potent bactericidal effect against K. pneumoniae. | |

| Pneumonia | Aztreonam, Cefepime, Meropenem | Bacteriostatic to bactericidal activity against CRE. | dntb.gov.ua |

| Complicated UTI | Meropenem | ≥3 log reduction in bacterial load against 90% of isolates. |

Determination of PK/PD Target Values for Efficacy Endpoints (e.g., %fT>MICi)

To evaluate the efficacy of β-lactam/β-lactamase inhibitor combinations, traditional minimum inhibitory concentration (MIC) values can be insufficient because the inhibitor's concentration, and thus its protective effect, changes over time. A more dynamic approach involves using the instantaneous MIC (MICi), which represents the MIC of the β-lactam antibiotic at the fluctuating concentration of the inhibitor. nih.gov This allows for the calculation of the percentage of the dosing interval that the free drug concentration of the β-lactam remains above this instantaneous MIC (%fT>MICi), a PK/PD index that has shown a strong correlation with bactericidal effects in preclinical models. nih.govoup.com

Studies using a neutropenic murine thigh infection model have been crucial in defining these targets for nacubactam combinations. For the aztreonam/nacubactam combination tested against carbapenemase-producing Klebsiella pneumoniae, the %fT>MICi was identified as the optimal PK/PD parameter, showing a high correlation (R² = 0.868) with the in vivo bactericidal effect. oup.com Subsequent analyses established the specific %fT>MICi values required to achieve different levels of bacterial reduction. nih.govoup.com A similar methodology was applied to the cefepime/nacubactam combination. researchgate.netoup.com

The key PK/PD target values for efficacy are summarized below.

Table 1: Target %fT>MICi Values for Nacubactam Combinations for Different Efficacy Endpoints

| Efficacy Endpoint | Aztreonam/Nacubactam %fT>MICi | Cefepime/Nacubactam %fT>MICi |

|---|---|---|

| Bacteriostatic Effect (Growth Inhibition) | 22% nih.govoup.com | 30% researchgate.netoup.com |

| 1-log₁₀ CFU Kill | 38% nih.govoup.com | 49% researchgate.netoup.com |

| 2-log₁₀ CFU Kill | 75% nih.govoup.com | 94% researchgate.netoup.com |

Data derived from preclinical murine infection models.

Beyond the %fT>MICi index, other parameters have been explored. In a one-compartment in vitro infection model studying cefepime/nacubactam against a panel of Enterobacterales isolates, the ratio of the nacubactam free-drug area under the concentration-time curve to the combination MIC (fAUC₀₋₂₄:MIC) was also found to describe the activity well (r² of 0.76). key4events.com This model yielded conservative efficacy targets for carbapenemase-producing isolates. key4events.com

Table 2: Nacubactam fAUC₀₋₂₄:MIC Ratio Targets for Cefepime/Nacubactam Efficacy

| Efficacy Endpoint | Median fAUC₀₋₂₄:MIC Ratio |

|---|---|

| Net Bacterial Stasis | 3.10 |

| 1-log₁₀ CFU/mL Reduction | 5.07 |

| 2-log₁₀ CFU/mL Reduction | 8.99 |

Data derived from a 24-hour in vitro infection model against carbapenemase-producing Enterobacterales. key4events.com

Impact of Combined Agent Pharmacokinetics on Efficacy

The efficacy of a combination therapy depends not only on the synergistic mechanism of the drugs but also on their pharmacokinetic compatibility. An ideal combination is one where the pharmacokinetic profiles of the individual agents are not significantly altered upon co-administration, simplifying clinical development.

Pharmacokinetic studies in healthy volunteers have demonstrated that nacubactam meets this criterion when paired with meropenem. researchgate.netnih.gov The research concluded that the co-administration of nacubactam with meropenem did not lead to significant alterations in the pharmacokinetics of either drug. researchgate.netnih.gov This lack of interaction is a crucial finding, as it supports the suitability of meropenem as a partner agent and suggests that the pharmacokinetic profiles of each component can be considered independently when predicting the efficacy of the combination. researchgate.netnih.gov

The synergistic potentiation of nacubactam is evident in its ability to restore the activity of partner β-lactams against resistant bacteria. This is achieved by lowering the MIC of the partner agent to a level where therapeutic targets can be met. medchemexpress.com For example, in vitro studies showed that nacubactam could significantly reduce the MICs of various β-lactams against resistant isolates. medchemexpress.comnih.gov

Table 3: Examples of Nacubactam's Potentiating Effect on Partner β-Lactams

| Partner β-Lactam | Nacubactam Concentration | Target Organism | Observed Effect |

|---|---|---|---|

| Meropenem | 8 µg/mL | Mycobacterium abscessus Complex | 8-fold reduction in meropenem MIC₅₀. medchemexpress.combiorxiv.org |

| Cefepime | 4 µg/mL | CTX-M-15-positive E. coli | Potentiated antimicrobial activity. medchemexpress.com |

| Piperacillin | 4 µg/mL | KPC-positive K. pneumoniae | Potentiated antimicrobial activity. medchemexpress.com |

Data derived from in vitro susceptibility testing studies.

The choice of the partner β-lactam is critical for maximizing the spectrum of activity. The combination of aztreonam with nacubactam is particularly noteworthy. Aztreonam is a monobactam antibiotic that is stable against hydrolysis by metallo-β-lactamases (MBLs). researchgate.net When combined with nacubactam, which inhibits the serine-β-lactamases that can degrade aztreonam, the combination becomes almost universally active against MBL-producing Enterobacteriaceae. researchgate.net

Synthesis and Chemical Development

Medicinal Chemistry Approaches to DBO Scaffold Design

The diazabicyclooctane (DBO) scaffold is a core structural motif in a new generation of non-β-lactam β-lactamase inhibitors. Unlike traditional β-lactam-based inhibitors, DBOs are not susceptible to hydrolysis by β-lactamases. Their mechanism of action involves the acylation of the active site serine of the β-lactamase, forming a stable, covalent adduct that inactivates the enzyme. The design of DBO-based inhibitors has been guided by the goal of achieving broad-spectrum inhibition against clinically relevant β-lactamases, including class A, C, and some class D enzymes. wikipedia.org

Early DBO compounds, such as avibactam (B1665839), demonstrated the potential of this scaffold. Medicinal chemistry campaigns have since focused on modifying the substituents on the DBO core to improve inhibitory activity, expand the spectrum, and enhance pharmacokinetic properties. A key area of exploration has been the C-2 position of the DBO ring, where the introduction of various side chains has been shown to significantly impact the potency and spectrum of the inhibitor. nih.gov

Nacubactam (B609398) emerged from these efforts, featuring a (2-aminoethoxy)carbamoyl side chain at the C-2 position. This particular modification contributes to its dual-action profile, enabling it to not only inhibit β-lactamases but also bind to and inhibit PBP2, a crucial enzyme in bacterial cell wall synthesis. patsnap.comresearchgate.net This represents a significant advancement in DBO design, as it provides an intrinsic antibacterial effect in addition to protecting the partner β-lactam antibiotic.

Synthetic Pathways for Nacubactam Monohydrate

The synthesis of this compound is a multi-step process that involves the construction of the core diazabicyclooctane ring system followed by the introduction of the characteristic side chain and the sulfate (B86663) group. A representative synthetic route is outlined below, based on publicly available patent literature. newdrugapprovals.org

The synthesis commences with the preparation of a protected DBO precursor. Key steps in the synthesis of Nacubactam include:

Preparation of the N-(2-Boc-aminoethoxy) Side Chain: The synthesis begins with the protection of ethanolamine (B43304) with a di-tert-butyl dicarbonate (B1257347) (Boc) group to yield tert-butyl (2-hydroxyethyl)carbamate. This is then converted to N-(2-(tert-butoxycarbonyl)aminooxy)phthalimide.

Coupling with the DBO Core: A key intermediate, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, is coupled with the prepared side chain to form (2S,5R)-N-(2-Boc-aminoethoxy)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide.

Debenzylation: The benzyloxy group is removed via catalytic hydrogenation to yield the corresponding 6-hydroxy derivative.

Sulfation: The hydroxyl group is then sulfated using a sulfur trioxide-dimethylformamide complex.

Deprotection: Finally, the Boc protecting group on the aminoethoxy side chain is removed under acidic conditions to yield Nacubactam, which can then be isolated as the monohydrate. newdrugapprovals.org

Structure-Activity Relationship (SAR) Studies for Optimized Potency and Spectrum

Structure-activity relationship (SAR) studies have been instrumental in the optimization of the DBO scaffold, leading to the development of potent inhibitors like Nacubactam. These studies systematically explore how modifications to the chemical structure of the DBO molecule affect its biological activity against various β-lactamases and its antibacterial properties.

A critical determinant of the inhibitory spectrum and potency of DBOs is the nature of the substituent at the C-2 position. For Nacubactam, the (2-aminoethoxy)carbamoyl side chain is crucial for its dual mechanism of action. The terminal amino group is believed to play a role in the interaction with PBP2.

Kinetic studies of various DBO derivatives have provided valuable insights into their inhibitory mechanisms. For instance, the inhibition constants (Ki) and IC50 values against different β-lactamases are key parameters used to evaluate the efficacy of these inhibitors.

The following table presents the IC50 values for Nacubactam and other DBOs against a panel of AmpC β-lactamases, demonstrating their inhibitory activity.

| Compound | IC50 (nM) against various AmpC β-lactamases |

| CMY-2 | |

| Nacubactam | 15 |

| Avibactam | 11 |

| Relebactam (B560040) | 25 |

| Zidebactam (B611936) | 8 |

| Durlobactam | 4 |

| Data derived from a study on the relative inhibitory activities of newly developed diazabicyclooctanes. nih.gov |

Furthermore, SAR studies have investigated the impact of DBOs on different classes of β-lactamases. The table below shows the kinetic parameters for the inhibition of CTX-M-15 (a class A β-lactamase) and OXA-48 (a class D β-lactamase) by select DBO derivatives.

| DBO Derivative | Enzyme | k2/K (M⁻¹s⁻¹) | koff (s⁻¹) |

| Derivative 1 | CTX-M-15 | 2.5 x 10³ | 5.4 x 10⁻⁴ |

| OXA-48 | 2.5 x 10³ | 7.7 x 10⁻⁵ | |

| Derivative 2 | CTX-M-15 | 1.3 x 10⁴ | 1.4 x 10⁻⁴ |

| OXA-48 | 1.0 x 10³ | 5.3 x 10⁻³ | |

| Derivative 3 | CTX-M-15 | 3.9 x 10⁴ | 1.6 x 10⁻⁴ |

| OXA-48 | 7.0 x 10³ | 2.4 x 10⁻⁴ | |

| Derivative 4 | CTX-M-15 | 1.1 x 10⁵ | 1.1 x 10⁻⁴ |

| OXA-48 | 2.0 x 10⁴ | 2.1 x 10⁻⁴ | |

| Data from a structural and kinetic characterization of diazabicyclooctanes. researchgate.net |

These SAR studies underscore the importance of fine-tuning the DBO scaffold to achieve the desired balance of potency, spectrum of activity, and the unique dual-action mechanism exhibited by Nacubactam. nih.gov

Future Research Trajectories and Broader Academic Implications

Development of Advanced PK/PD Analysis Methodologies for Combination Therapies

The development of nacubactam (B609398), which is formulated as a standalone agent to be combined with various β-lactams like cefepime (B1668827) and aztreonam (B1666516), has underscored the challenges in determining optimal dosing through traditional pharmacokinetic/pharmacodynamic (PK/PD) analysis. oup.comnih.govnih.gov Conventional PK/PD parameters often assume a fixed minimum inhibitory concentration (MIC) for an antimicrobial agent. oup.com However, because nacubactam both inhibits β-lactamases and possesses its own intrinsic antibacterial activity by targeting penicillin-binding protein 2 (PBP2), the efficacy of its partner β-lactam is highly dependent on the concentration of nacubactam itself. oup.comnih.govasm.orgresearchgate.net

This has spurred the development and application of more sophisticated analysis methods. A key innovation is the use of the instantaneous MIC (MICi) , a concept that evaluates the changing susceptibility of bacteria to a β-lactam antibiotic over time as the concentration of nacubactam fluctuates. oup.comnih.govoup.com Research has demonstrated that the PK/PD parameter of "free time above the instantaneous MIC" (fT > MICi) shows a high correlation with the in vivo bactericidal effect of the aztreonam/nacubactam combination against carbapenemase-producing Klebsiella pneumoniae. nih.govnih.govoup.com This suggests fT > MICi is the optimal PK/PD parameter for this combination therapy. nih.govnih.gov

Studies using murine infection models have established specific fT > MICi targets required for varying degrees of bacterial killing. nih.govnih.govresearchgate.net This advanced modeling is crucial for designing flexible and evidence-based clinical dosing regimens. oup.combohrium.com

Table 1: In Vivo PK/PD Target Values for Aztreonam/Nacubactam against K. pneumoniae (Based on fT > MICi)

| Therapeutic Goal | Required Target Value (% fT > MICi) |

| Growth Inhibition (Stasis) | 22% |

| 1-log10 Bacterial Kill | 38% |

| 2-log10 Bacterial Kill | 75% |

| Data derived from in vivo studies using a thigh-infected mouse model. nih.govnih.govresearchgate.net |

Future research will likely continue to refine these models, incorporating data from human Phase I studies to simulate efficacy rates in patients and further validate the MICi-based approach for various β-lactam/nacubactam combinations. oup.comresearchgate.net

Exploration of Nacubactam Monohydrate's Activity Against Emerging Resistance Mechanisms

A primary focus of ongoing research is to characterize nacubactam's effectiveness against a landscape of evolving β-lactamase-mediated resistance. Nacubactam robustly inhibits Ambler class A and C serine β-lactamases and has demonstrated activity against certain class D enzymes. asm.orgnih.govfrontiersin.org Its efficacy extends to Enterobacteriaceae that produce extended-spectrum β-lactamases (ESBLs), AmpC enzymes, and key carbapenemases like KPC and OXA-48. nih.govasm.org

A significant area of investigation is its utility against metallo-β-lactamase (MBL) producers. While most β-lactamase inhibitors are ineffective against class B MBLs, nacubactam's intrinsic antibacterial activity via PBP2 inhibition provides an "enhancer" effect. researchgate.netresearchgate.net When combined with an MBL-stable β-lactam such as aztreonam, the combination is highly active against MBL-producing Enterobacterales. researchgate.netuea.ac.uknih.gov Studies have shown that aztreonam/nacubactam was active against an entire collection of double-carbapenemase-producing Enterobacterales. nih.gov

However, resistance to nacubactam combinations can emerge. For instance, a K234R amino acid substitution in the KPC-2 enzyme has been shown to reduce the inhibitory efficiency of nacubactam. asm.org Molecular modeling suggests this variant causes rearrangements in the enzyme's active site that interfere with nacubactam binding and acylation. asm.org Further research is critical to monitor for and understand such emerging resistance mechanisms, including mutations in PBP2, which could reduce nacubactam's intrinsic activity. asm.orgbiorxiv.org

Table 2: Nacubactam's Activity Spectrum Against β-Lactamase Classes

| Ambler Class | Enzyme Type | Nacubactam Activity | Notes |

| Class A | Serine β-lactamase (e.g., KPC, ESBLs like TEM, CTX-M) | Inhibits | Effective against many common and carbapenem-hydrolyzing enzymes. nih.govasm.org |

| Class B | Metallo-β-lactamase (e.g., NDM, VIM, IMP) | No direct inhibition; "Enhancer" effect | Intrinsic PBP2 activity enhances partner β-lactams (e.g., aztreonam). researchgate.netresearchgate.netnih.gov |

| Class C | Serine β-lactamase (e.g., AmpC) | Inhibits | Active against chromosomally-encoded and plasmid-mediated AmpC. nih.govasm.orgnih.gov |

| Class D | Serine β-lactamase (Oxacillinase, e.g., OXA-48) | Inhibits some variants | Activity demonstrated against OXA-48 and its variants. nih.govbiorxiv.org |

| This table summarizes the general activity profile of nacubactam against major β-lactamase classes. |

Comparative Studies with Other Novel Beta-Lactamase Inhibitors and Beta-Lactam/Beta-Lactamase Inhibitor Combinations

Nacubactam is part of a new generation of β-lactamase inhibitors, and comparative studies are essential to define its specific therapeutic niche. This new generation includes other diazabicyclooctanes (DBOs) like avibactam (B1665839), relebactam (B560040), and zidebactam (B611936), as well as boronic acid derivatives like vaborbactam (B611620) and taniborbactam. nih.govnih.govoup.com

In vitro comparative analyses have been conducted against challenging multidrug-resistant isolates. Against a collection of MBL-producing Enterobacterales, aztreonam/nacubactam demonstrated a susceptibility rate of 84.4%, which was higher than that for aztreonam/avibactam (70.3%) in the same study. nih.gov In a separate study against double-carbapenemase producers, cefepime/nacubactam was highly active (55/57 isolates susceptible), performing similarly to cefepime/zidebactam and meropenem (B701)/xeruborbactam. nih.gov

Unlike avibactam or relebactam, nacubactam—along with zidebactam and durlobactam—possesses significant intrinsic antibacterial activity due to PBP2 inhibition, earning them the description of "β-lactam enhancers". asm.orgacs.org This dual action is a key differentiator. While avibactam, relebactam, and vaborbactam primarily act by inhibiting β-lactamases, nacubactam contributes directly to bacterial killing, which may offer a synergistic advantage, particularly against organisms with complex resistance profiles. researchgate.netnih.govasm.org

Future comparative studies will need to continue evaluating these agents against emerging resistant strains and in various infection models to fully elucidate their relative strengths and optimal uses. asm.orgnih.govmdpi.com

Table 3: Comparative In Vitro Susceptibility of MBL-Producing Enterobacterales to Aztreonam Combinations

| Combination | Susceptibility Rate (%) |

| Aztreonam/Zidebactam | 98.4% |

| Aztreonam/Nacubactam | 84.4% |

| Aztreonam/Taniborbactam | 75.0% |

| Aztreonam/Avibactam | 70.3% |

| Data from a 2022 study evaluating activity against 64 MBL-producing Enterobacterales isolates. nih.gov |

Potential for this compound as a Scaffold for Next-Generation Antimicrobial Agents

The chemical structure of nacubactam, a bridged diazabicyclooctane, holds significant promise as a scaffold for the design of future antimicrobial agents. nih.gov Its structure is distinct from that of avibactam, notably through the addition of an aminoethoxy group to the carbamoyl (B1232498) side chain. nih.govbiorxiv.org This modification is believed to contribute to its potent PBP2 binding and intrinsic antibacterial activity, a feature less prominent in avibactam. biorxiv.orgbiorxiv.org

This "dual-action" mechanism—inhibiting both β-lactamases and a key cell wall synthesis enzyme—is a highly attractive property for drug development. acs.org It raises the possibility of creating next-generation DBOs with even more potent direct antibacterial effects, potentially leading to agents that could be used without a β-lactam partner, even against some highly resistant bacteria. biorxiv.org

The flexible terminal amine of nacubactam has been observed in structural studies and could be a site for further chemical modification to optimize binding or other properties. asm.org Academic and pharmaceutical research is likely to explore derivatives of the nacubactam scaffold to:

Enhance binding affinity to a wider range of β-lactamases.

Increase the potency of direct PBP2 inhibition.

Improve activity against resistance mechanisms that affect current DBOs.

Optimize pharmacokinetic properties.

By leveraging the unique structural and mechanistic insights gained from nacubactam, it serves as a valuable chemical blueprint for the development of novel and more resilient antimicrobial therapies. acs.orgmdpi.com

Q & A

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer: Use a factorial design to test stability across temperature (e.g., 25°C–40°C), humidity (30%–75% RH), and light exposure. Accelerated stability studies should follow ICH Q1A guidelines, with degradation products analyzed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer: Raman spectroscopy distinguishes monohydrate from anhydrous forms by detecting O–H stretching vibrations (3,200–3,600 cm⁻¹). Pair with thermogravimetric analysis (TGA) to quantify water content (theoretical ~5.3% w/w for monohydrate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer: Apply the Flory–Huggins theory to model solvent-polymer interactions, accounting for hydrogen bonding and polarity. Validate with ternary phase diagrams (e.g., water–ethanol–Nacubactam systems) and compare against experimental solubility data collected via gravimetric methods at controlled temperatures . For discrepancies, assess crystal polymorph transitions using in-situ XRPD .

Q. What statistical approaches optimize formulation parameters for this compound in solid dispersions?

- Methodological Answer: Use a Box-Behnken design to evaluate factors like polymer ratio (e.g., PVP vs. HPMC), milling time, and compression force. Response surface methodology (RSM) can model dissolution rate and tablet hardness, with ANOVA identifying significant variables (p < 0.05) .

Q. How do polymorphic transitions of this compound impact bioavailability, and how can these be monitored experimentally?

- Methodological Answer: Polymorph transitions alter dissolution kinetics. Monitor in real-time using Raman spectroscopy coupled with principal component analysis (PCA) to track spectral shifts during heating cycles (e.g., 25°C–100°C). Correlate with in-vitro dissolution profiles using USP Apparatus II .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility in this compound’s pharmacokinetic studies?

- Methodological Answer: Standardize animal models (e.g., Sprague-Dawley rats) with controlled diets and dosing intervals. Use LC-MS/MS for plasma concentration analysis, validated per FDA bioanalytical guidelines (precision ±15%, accuracy 85%–115%) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer: Implement process analytical technology (PAT) tools like near-infrared (NIR) spectroscopy for real-time monitoring of crystallization endpoints. Statistical process control (SPC) charts can flag deviations in critical quality attributes (CQAs) such as particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.